REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14]Br>CN1CCCC1=O>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14][N:6]1[CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:7] |f:1.2|
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Name
|
|
Quantity
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153.3 g
|
Type
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reactant
|
Smiles
|
C1(CCCCN1)=O
|
Name
|
|
Quantity
|
67.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.5 L
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Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
345.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(CBr)C=CC1F
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
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STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with distilled water (5 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (three times; 2 L, 1 L, 1 L)
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Type
|
WASH
|
Details
|
washed with water (3×; 4 L each time)
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in ethyl acetate (4 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with water (3×; 2 L each time)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |